

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Phomalactone

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Compound of Interest		
Compound Name:	Phomalactone	
Cat. No.:	B7840553	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known in vitro antifungal activity of **phomalactone**, a natural product isolated from the fungus Nigrospora sphaerica. Detailed protocols for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are provided to facilitate further research and drug development efforts.

Introduction

Phomalactone (5,6-dihydro-5-hydroxy-6-prop-2-enyl-2H-pyran-2-one) is a lactone compound that has demonstrated antifungal properties, particularly against plant pathogenic fungi.[1] Understanding its spectrum of activity and potency is crucial for evaluating its potential as a lead compound for novel antifungal agents. These notes and protocols are intended to guide researchers in the in vitro assessment of **phomalactone**'s antifungal efficacy.

Data Presentation

The currently available quantitative data on the in vitro antifungal activity of **phomalactone** is summarized in the table below. Further research is encouraged to expand this dataset to a broader range of fungal species, including clinically relevant yeasts and molds.



Fungal Species	Minimum Inhibitory Concentration (MIC)	Reference
Phytophthora infestans	2.5 mg/L	[1]

Experimental Protocols

The following are detailed protocols for determining the MIC and MFC of **phomalactone** against a target fungus. These are based on established broth microdilution methods.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.

- 1. Materials:
- **Phomalactone** (dissolved in a suitable solvent, e.g., DMSO, at a high concentration)
- Target fungal strain(s)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS buffer
- Sterile 96-well flat-bottom microtiter plates
- Sterile solvent for **phomalactone** (e.g., DMSO)
- Spectrophotometer or hemocytometer
- Incubator
- Sterile saline (0.85%)
- Vortex mixer
- 2. Inoculum Preparation:

Methodological & Application





- a. Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar for filamentous fungi) at an appropriate temperature until sporulation occurs.
- b. Harvest spores by gently scraping the surface of the agar with a sterile loop or by washing with sterile saline.
- c. Suspend the spores in sterile saline and vortex to create a homogenous suspension.
- d. Adjust the spore suspension to a concentration of 0.4×10^4 to 5×10^4 CFU/mL using a spectrophotometer or hemocytometer. This will be the working inoculum.
- 3. Assay Procedure:
- a. Prepare a serial two-fold dilution of **phomalactone** in RPMI-1640 medium in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., from 128 mg/L to 0.125 mg/L).
- b. Add 100 μ L of the working fungal inoculum to each well containing the **phomalactone** dilutions.
- c. Include the following controls on each plate:
- Growth Control: 100 μL of RPMI-1640 medium + 100 μL of fungal inoculum (no **phomalactone**).
- Sterility Control: 200 µL of RPMI-1640 medium (no inoculum).
- Solvent Control: 100 μ L of RPMI-1640 medium with the highest concentration of the solvent used to dissolve **phomalactone** + 100 μ L of fungal inoculum.
- d. Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.
- 4. Interpretation of Results:
- a. The MIC is defined as the lowest concentration of **phomalactone** that causes complete inhibition of visible growth as compared to the growth control well.



Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

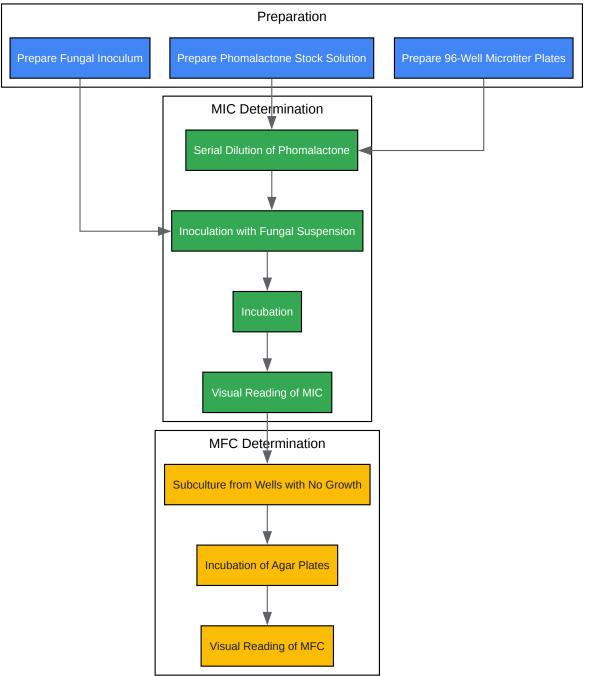
This protocol is performed subsequently to the MIC determination.

- 1. Materials:
- 96-well plate from the completed MIC assay
- Sterile agar plates (e.g., Potato Dextrose Agar)
- Sterile micropipette and tips or a multi-channel pipette
- 2. Assay Procedure:
- a. From each well of the MIC plate that shows complete inhibition of growth (i.e., at and above the MIC), and from the growth control well, take a 10-20 μ L aliquot.
- b. Spot-inoculate the aliquots onto separate, labeled sections of an agar plate.
- c. Incubate the agar plates at the appropriate temperature for a sufficient time to allow for fungal growth (typically 24-48 hours).
- 3. Interpretation of Results:
- a. The MFC is defined as the lowest concentration of **phomalactone** that results in no fungal growth on the subculture agar plate. This represents a ≥99.9% reduction in the initial inoculum.

Mandatory Visualizations



Workflow for In Vitro Antifungal Susceptibility Testing of Phomalactone

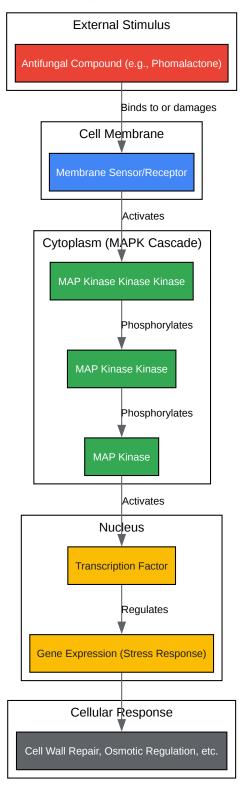


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Caption: Experimental workflow for determining MIC and MFC.



Generalized Fungal Stress Response Signaling Pathway (MAPK Pathway)



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Caption: A potential target pathway for antifungal compounds.



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References

- 1. Activity against plant pathogenic fungi of phomalactone isolated from Nigrospora sphaerica - PubMed [pubmed.ncbi.nlm.nih.gov]
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